molecular formula C14H18O3 B1324698 3'-Carboethoxy-2,2-dimethylpropiophenone CAS No. 898766-18-2

3'-Carboethoxy-2,2-dimethylpropiophenone

Cat. No. B1324698
M. Wt: 234.29 g/mol
InChI Key: VCNUGYOFSASOOQ-UHFFFAOYSA-N
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Description

3’-Carboethoxy-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.3 and appears as a yellow oil .


Molecular Structure Analysis

The InChI code for 3’-Carboethoxy-2,2-dimethylpropiophenone is 1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.041g/cm3 . It has a boiling point of 338.7ºC at 760 mmHg . The flash point is 146.9ºC . The exact mass is 234.12600 and the LogP value is 3.09210 .

Scientific Research Applications

Reactivity and Synthesis

A study by Pedersen and Pedersen (2020) developed a method for introducing dimethylphenylsilyl at the 4-position in carbohydrates, starting from cellulose, to create glycosyl donors with enhanced reactivity and selectivity, illustrating the compound's utility in complex synthetic pathways (Martin Jæger Pedersen & C. Pedersen, 2020).

Materials Science Applications

Fukuhara et al. (2004) developed new thermosetting poly(phenylene ether)s by oxidative coupling copolymerization, demonstrating the compound's role in creating materials with high thermal stability and desirable electrical properties (Toshiaki Fukuhara et al., 2004).

Antioxidant and Radical Scavenging Activities

Gülçin and Daştan (2007) synthesized phenol derivatives to examine their antioxidant capacity and radical scavenging activity, showcasing the compound's potential in developing new antioxidants (I. Gülçin & A. Daştan, 2007).

Environmental and Biological Studies

Viggor et al. (2002) explored the biodegradation of dimethylphenols by bacteria, demonstrating the compound's relevance in environmental science and bioremediation efforts (S. Viggor et al., 2002).

Catalysis and Polymerization

Ling et al. (2001) reported on the ring-opening polymerization of dimethyltrimethylene carbonate using rare earth tris(phenolate) complexes, indicating the compound's effectiveness in catalysis and polymer science (Jun Ling et al., 2001).

properties

IUPAC Name

ethyl 3-(2,2-dimethylpropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNUGYOFSASOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642467
Record name Ethyl 3-(2,2-dimethylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Carboethoxy-2,2-dimethylpropiophenone

CAS RN

898766-18-2
Record name Ethyl 3-(2,2-dimethylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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